

Trimethylsilyldulcitol CAS number and molecular weight

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Compound of Interest

Compound Name: *Trimethylsilyldulcitol*

Cat. No.: *B101015*

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An In-depth Technical Guide to **Trimethylsilyldulcitol** for Researchers and Drug Development Professionals

Introduction

Trimethylsilyldulcitol, the hexakis-O-(trimethylsilyl) derivative of galactitol (dulcitol), is a crucial analytical standard and derivatization product for the analysis of polyols and related compounds in complex biological matrices. Its formation enhances the volatility and thermal stability of the parent molecule, dulcitol, making it amenable to gas chromatography-mass spectrometry (GC-MS) analysis. This technical guide provides comprehensive information on the properties, analytical methodologies, and applications of **trimethylsilyldulcitol**, tailored for researchers, scientists, and professionals in the field of drug development and metabolic research.

Physicochemical Properties

The fundamental properties of **trimethylsilyldulcitol** are summarized in the table below, providing essential information for its handling, storage, and analytical use.

Property	Value	Reference
CAS Number	18919-39-6	[1][2]
Molecular Weight	615.26 g/mol	[1][2]
Molecular Formula	C ₂₄ H ₆₂ O ₆ Si ₆	[1][2]
Melting Point	78°C	[2]
Storage Temperature	2-8°C	[1]

Analytical Applications in Metabolic Profiling

Trimethylsilyldulcitol is primarily encountered in the field of metabolomics, where the analysis of small molecules provides insights into physiological and pathological states. The derivatization of polar metabolites like dulcitol to their trimethylsilyl (TMS) ethers is a critical step for their analysis by GC-MS. This process significantly improves the chromatographic resolution and provides characteristic mass spectra for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for metabolic profiling due to its high sensitivity, reproducibility, and extensive compound libraries. The trimethylsilylation of alditols, including dulcitol, allows for their effective separation and detection.

Mass Spectrometry of Alditol TMS Derivatives

The mass spectra of trimethylsilylated alditols are characterized by distinct fragmentation patterns that are highly correlated with their structures.[3] The primary fragmentation mechanisms involve the cleavage of the carbon-carbon backbone and the rearrangement loss of trimethylsilanol (TMSOH).[3] While molecular ions are often not observed, the fragmentation patterns allow for the unambiguous identification of the alditol and the determination of its molecular weight.[3]

Experimental Protocol: Trimethylsilylation of Dulcitol for GC-MS Analysis

The following protocol is a generalized procedure for the trimethylsilylation of polar metabolites like dulcitol, adapted from established methods for metabolite profiling.

Materials:

- Sample containing dulcitol (e.g., dried biological extract)
- Pyridine
- Methoxyamine hydrochloride solution in pyridine (20 mg/mL)
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
- Internal standard (e.g., a stable isotope-labeled compound)
- GC-MS vials with inserts
- Heating block or oven
- Vortex mixer

Procedure:

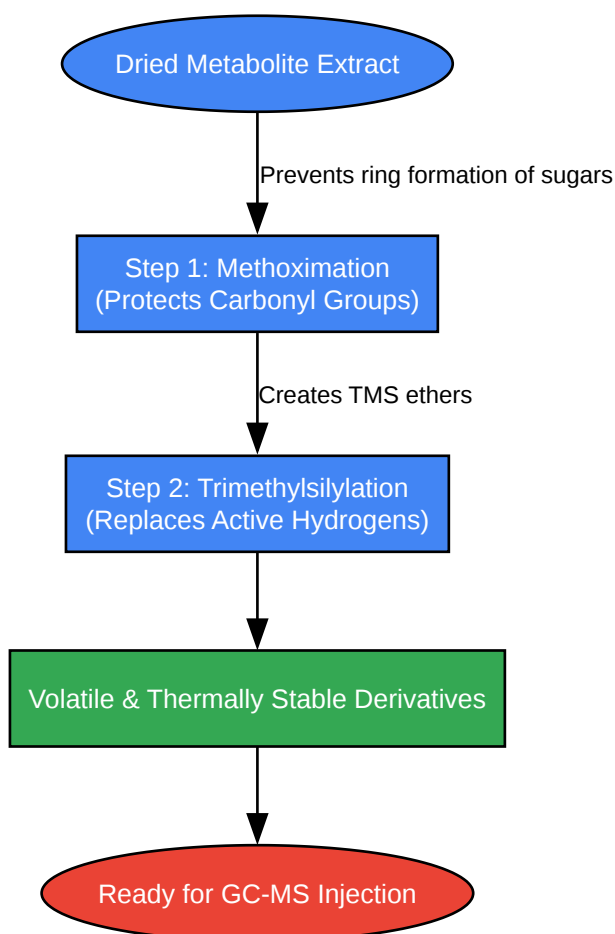
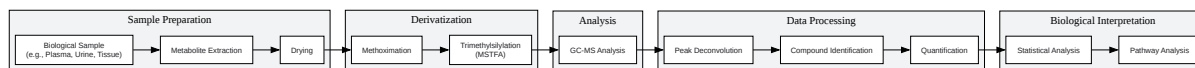
- **Sample Preparation:** Ensure the sample is completely dry. Lyophilization or vacuum centrifugation are common methods.
- **Methoximation:**
 - Add 50 μ L of methoxyamine hydrochloride solution to the dried sample.
 - Vortex vigorously for 1 minute.
 - Incubate at 60°C for 45 minutes. This step is crucial for derivatizing carbonyl groups and preventing the formation of multiple sugar anomers.

- Trimethylsilylation:
 - Add 80 μ L of MSTFA with 1% TMCS to the sample.
 - Vortex for 1 minute.
 - Incubate at 60°C for 30 minutes. This step replaces active hydrogens on hydroxyl and amine groups with a trimethylsilyl group.
- Sample Analysis:
 - After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert.
 - The sample is now ready for injection into the GC-MS system.

Note: This protocol can be automated to improve throughput and reproducibility.

GC-MS Workflow for Metabolite Profiling

The following diagram illustrates a typical workflow for the analysis of metabolites, such as dulcitol, using GC-MS after trimethylsilylation.



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